molecular formula C16H11ClN2O3 B137807 Clorazepate CAS No. 149128-44-9

Clorazepate

Cat. No. B137807
M. Wt: 314.72 g/mol
InChI Key: XDDJGVMJFWAHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clorazepate is a benzodiazepine drug that is commonly used as an anxiolytic and sedative medication. It was first synthesized in the 1960s and has been widely used in clinical practice since then. Clorazepate is a prodrug that is metabolized in the liver to form its active metabolite, nordiazepam. The drug is available in various forms, including tablets, capsules, and injections.

Mechanism Of Action

Clorazepate acts by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This leads to an increase in the inhibitory effects of GABA, which results in the suppression of neuronal activity. Clorazepate's mechanism of action is similar to that of other benzodiazepines, but its active metabolite, nordiazepam, has a longer half-life than other benzodiazepines.

Biochemical And Physiological Effects

Clorazepate's biochemical and physiological effects include CNS depression, muscle relaxation, and anxiolysis. The drug's effects on the CNS are mediated by its interaction with the GABA receptor. Clorazepate's muscle-relaxant effects are due to its ability to enhance the inhibitory effects of GABA on the spinal cord. The drug's anxiolytic effects are thought to be due to its ability to reduce the activity of the amygdala, which is involved in the regulation of anxiety and fear.

Advantages And Limitations For Lab Experiments

Clorazepate has several advantages for use in lab experiments. It has a well-established mechanism of action and pharmacokinetics, which makes it a useful tool for studying the GABA receptor and its role in CNS function. Clorazepate is also readily available and relatively inexpensive. However, the drug's sedative effects can be a limitation in some experiments, and its use should be carefully considered based on the experimental design and goals.

Future Directions

There are several future directions for research on clorazepate. One area of interest is the drug's potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the development of new benzodiazepine drugs with improved pharmacokinetics and fewer side effects. Finally, there is a need for further studies on the long-term effects of clorazepate use, particularly in elderly patients and those with comorbidities.

Scientific Research Applications

Clorazepate has been extensively studied for its pharmacological properties and clinical applications. The drug's anxiolytic and sedative effects have been shown to be effective in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Clorazepate has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

properties

CAS RN

149128-44-9

Product Name

Clorazepate

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid

InChI

InChI=1S/C16H11ClN2O3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12/h1-8,14H,(H,18,20)(H,21,22)

InChI Key

XDDJGVMJFWAHJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O

Color/Form

FINE, LIGHT-YELLOW CRYSTALLINE POWDER;  AQ SOLN ARE CLEAR, LIGHT-YELLOW

Other CAS RN

23887-31-2
57109-90-7

physical_description

Solid

Pictograms

Irritant; Health Hazard

shelf_life

AQ SOLN ARE UNSTABLE. /CLORAZEPATE DIPOTASSIUM SALT/
SENSITIVE TO EXPOSURE TO LIGHT, MOISTURE, & EXCESSIVE HEAT. /CLORAZEPATE DIPOTASSIUM/

solubility

Very soluble
2.48e-02 g/L

synonyms

4306-CB
Chlorazepate
Clorazepate
Clorazepate Dipotassium
Clorazepate Monopotassium
Clorazepic Acid
Dipotassium Chlorazepate
Tranxene
Tranxilium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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